Home > Products > Screening Compounds P116764 > 2',3'-Dideoxycyclohexyladenosine
2',3'-Dideoxycyclohexyladenosine - 118191-22-3

2',3'-Dideoxycyclohexyladenosine

Catalog Number: EVT-15348014
CAS Number: 118191-22-3
Molecular Formula: C16H23N5O2
Molecular Weight: 317.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-Dideoxycyclohexyladenosine is a synthetic derivative of adenosine, specifically designed to explore its interaction with adenosine receptors. This compound is notable for its potential as an antagonist at the A1 adenosine receptor, which plays a significant role in various physiological processes, including cardiac function and neurotransmission. Its structural modifications, particularly the removal of hydroxyl groups at the 2' and 3' positions, contribute to its unique pharmacological properties.

Source

The compound is synthesized from N6-cyclohexyladenosine, a potent agonist at adenosine receptors. The synthesis and characterization of 2',3'-dideoxycyclohexyladenosine have been documented in various scientific studies, highlighting its potential applications in pharmacology and biochemistry .

Classification

2',3'-Dideoxycyclohexyladenosine falls under the category of purine nucleosides and is classified as a purine deoxyribonucleoside. It is part of a broader class of compounds known as adenosine derivatives, which are utilized in pharmacological research to understand receptor interactions and signaling pathways .

Synthesis Analysis

Methods

The synthesis of 2',3'-dideoxycyclohexyladenosine involves several key steps:

  1. Starting Material: The process begins with N6-cyclohexyladenosine, which serves as the precursor.
  2. Deoxygenation: The selective removal of hydroxyl groups at the 2' and 3' positions is achieved through chemical methods that typically involve reagents such as phosphorous oxychloride or other deoxygenating agents.
  3. Purification: Post-synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted starting materials or by-products.

Technical Details

The synthesis yields are often reported alongside characterization data, including spectroscopic analysis (Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry) to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 2',3'-dideoxycyclohexyladenosine can be represented by its chemical formula C13H17N5OC_{13}H_{17}N_{5}O. The absence of hydroxyl groups at the 2' and 3' positions distinguishes it from natural adenosine.

Data

  • Molecular Weight: Approximately 247.31 g/mol
  • Structural Features: The cyclohexyl group attached to the nitrogen atom at the N6 position enhances lipophilicity, potentially affecting receptor binding dynamics.
Chemical Reactions Analysis

Reactions

2',3'-dideoxycyclohexyladenosine primarily undergoes interactions with adenosine receptors:

  1. Antagonistic Action: It acts as an antagonist at the A1 adenosine receptor, inhibiting adenylate cyclase activity in fat cell membranes.
  2. Binding Affinity: The compound competes with known antagonists for binding sites on adenosine receptors, demonstrating a Ki value of approximately 4.8 µM for A1 receptors .

Technical Details

The reaction mechanisms involve competitive inhibition where the compound binds to receptor sites without activating them, thus blocking endogenous agonists from exerting their effects.

Mechanism of Action

Process

The mechanism by which 2',3'-dideoxycyclohexyladenosine operates involves:

  1. Receptor Binding: The compound binds selectively to A1 adenosine receptors.
  2. Signal Inhibition: By occupying these sites, it prevents the activation of downstream signaling pathways typically initiated by endogenous ligands like adenosine.

Data

Studies indicate that this compound does not exhibit agonistic properties at either A1 or A2 receptors but instead functions purely as an antagonist .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (typically crystalline)
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water due to its hydrophobic cyclohexyl group.

Chemical Properties

Relevant data from spectroscopic analyses confirm these properties, ensuring that researchers can reliably utilize this compound in experimental settings .

Applications

Scientific Uses

2',3'-Dideoxycyclohexyladenosine is primarily utilized in pharmacological research focused on:

  • Adenosine Receptor Studies: Investigating receptor dynamics and signaling pathways associated with A1 receptors.
  • Drug Development: Serving as a lead compound for developing new therapeutic agents targeting cardiovascular and neurological disorders where adenosine signaling plays a critical role.
  • Biochemical Research: Understanding the role of modified nucleosides in cellular processes and their potential therapeutic applications.

This compound's unique properties make it a valuable tool for researchers exploring the complexities of adenosine receptor interactions and their implications in health and disease .

Introduction to Adenosine Receptor Modulation

Historical Context of Adenosine Derivatives in Receptor Pharmacology

Adenosine, an endogenous purine nucleoside, exerts multifaceted physiological effects through four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₙ, and A₃. Early pharmacological studies in the 1980s revealed that minor structural modifications to adenosine could dramatically alter receptor specificity and functionality. The prototypical agonist N⁶-cyclohexyladenosine (CHA), developed in the late 1980s, demonstrated high-affinity binding to A₁ receptors (Kd = 0.7 nM in bovine brain membranes), mediating cardioprotective and neuroinhibitory effects [8]. This established the "ribose motif" as critical for agonist efficacy—a paradigm later challenged by antagonism studies. Concurrently, adenosine itself gained clinical approval (1989) for supraventricular tachycardia management, highlighting the therapeutic potential of adenosine receptor modulation [5] [6].

Rationale for Structural Modification: 2',3'-Dideoxycyclohexyladenosine as a Designed Antagonist

The synthesis of 2',3'-Dideoxy-N⁶-cyclohexyladenosine (ddCHA) in 1988 represented a strategic effort to uncouple receptor binding from activation. Researchers hypothesized that removing the 2'- and 3'-hydroxyl groups from CHA’s ribose moiety would impede the conformational changes required for G protein coupling. Molecular modeling suggested these hydroxyls participate in:

  • Hydrogen bonding with transmembrane residues (e.g., His²⁵⁰ in A₁ receptors)
  • Stabilizing the high-affinity agonist-receptor complexIn vitro validation confirmed ddCHA’s design as a ligand that occupies the receptor without inducing signal transduction—a "silent antagonist" targeting A₁ receptors [1]. This approach diverged from xanthine-based antagonists (e.g., DPCPX) by retaining adenosine’s purine core while altering ribose pharmacology.

Properties

CAS Number

118191-22-3

Product Name

2',3'-Dideoxycyclohexyladenosine

IUPAC Name

[(2S,5R)-5-[6-(cyclohexylamino)purin-9-yl]oxolan-2-yl]methanol

Molecular Formula

C16H23N5O2

Molecular Weight

317.39 g/mol

InChI

InChI=1S/C16H23N5O2/c22-8-12-6-7-13(23-12)21-10-19-14-15(17-9-18-16(14)21)20-11-4-2-1-3-5-11/h9-13,22H,1-8H2,(H,17,18,20)/t12-,13+/m0/s1

InChI Key

VNLBSPUULCIVCQ-QWHCGFSZSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4CCC(O4)CO

Isomeric SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4CC[C@H](O4)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.